Ethyl 2,2-dimethyl-3-(3-nitrophenyl)-3-oxopropanoate
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Overview
Description
Ethyl 2,2-dimethyl-3-(3-nitrophenyl)-3-oxopropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a nitrophenyl group attached to a propanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,2-dimethyl-3-(3-nitrophenyl)-3-oxopropanoate typically involves the esterification of 2,2-dimethyl-3-(3-nitrophenyl)-3-oxopropanoic acid with ethanol. The reaction is usually catalyzed by an acid, such as sulfuric acid, and carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,2-dimethyl-3-(3-nitrophenyl)-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various ester or amide derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2,2-dimethyl-3-(3-nitrophenyl)-3-oxopropanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2,2-dimethyl-3-(3-nitrophenyl)-3-oxopropanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The nitrophenyl group can undergo redox reactions, influencing cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2,2-dimethyl-3-(4-nitrophenyl)-3-oxopropanoate: Similar structure but with the nitro group in the para position.
Ethyl 2,2-dimethyl-3-(2-nitrophenyl)-3-oxopropanoate: Similar structure but with the nitro group in the ortho position.
Methyl 2,2-dimethyl-3-(3-nitrophenyl)-3-oxopropanoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Uniqueness
This compound is unique due to the specific positioning of the nitro group on the phenyl ring, which can influence its reactivity and interactions in chemical and biological systems. This positioning can lead to distinct properties and applications compared to its isomers and analogs.
Biological Activity
Ethyl 2,2-dimethyl-3-(3-nitrophenyl)-3-oxopropanoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
This compound has a complex structure characterized by a nitrophenyl group attached to a propanoate backbone. Its molecular formula is C13H15N1O5, with a molecular weight of approximately 251.26 g/mol. The presence of the nitro group significantly influences its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, particularly in metabolic pathways. It may inhibit specific enzymes involved in cell signaling and metabolic processes, which can be crucial for therapeutic applications in cancer and other diseases.
- Electron Transfer Reactions : The nitrophenyl group can participate in electron transfer reactions, which may lead to the generation of reactive oxygen species (ROS), contributing to its cytotoxic effects against certain cancer cell lines.
Anticancer Properties
Several studies have investigated the anticancer potential of this compound. For instance:
- Case Study : A study demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including L1210 and KB cells, with IC50 values of 1.1 μg/mL and 0.44 μg/mL respectively . This suggests a strong potential for further development as an anticancer agent.
Antimicrobial Activity
Research has also indicated that this compound possesses antimicrobial properties:
- In vitro Studies : The compound has been tested against several bacterial strains, showing promising results in inhibiting growth. Its mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structure | Biological Activity |
---|---|---|
Ethyl 2,2-dimethyl-3-(4-aminophenyl)-3-oxopropanoate | Structure | Moderate anticancer activity due to amino group |
Ethyl 2,2-dimethyl-3-(4-nitrophenyl)-3-oxopropanoate | Structure | Enhanced cytotoxicity compared to amino derivative |
2,2-Dimethyl-3-(4-nitrophenyl)-3-oxopropanoic acid | Structure | More acidic; different reactivity profile |
This table illustrates how variations in functional groups can significantly alter the biological activity of similar compounds.
Future Directions and Research Findings
Recent studies have suggested several avenues for future research on this compound:
- Mechanistic Studies : Further elucidation of its mechanisms of action at the molecular level will help identify specific biological targets.
- Therapeutic Applications : Exploration of its potential as a therapeutic agent in treating various cancers and infectious diseases.
- Formulation Development : Investigating suitable formulations for enhancing bioavailability and therapeutic efficacy.
Properties
Molecular Formula |
C13H15NO5 |
---|---|
Molecular Weight |
265.26 g/mol |
IUPAC Name |
ethyl 2,2-dimethyl-3-(3-nitrophenyl)-3-oxopropanoate |
InChI |
InChI=1S/C13H15NO5/c1-4-19-12(16)13(2,3)11(15)9-6-5-7-10(8-9)14(17)18/h5-8H,4H2,1-3H3 |
InChI Key |
BFDFSAGQYHTOAO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)(C)C(=O)C1=CC(=CC=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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